![molecular formula C20H17N3O4 B1664879 9-Aminocamptothecin CAS No. 91421-43-1](/img/structure/B1664879.png)
9-Aminocamptothecin
Overview
Description
Aminocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives, including aminocamptothecin, are known for their potent antitumor activity. Aminocamptothecin has been investigated for its potential use in cancer treatment due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication and transcription .
Mechanism of Action
Mode of Action
9-AC interacts with Top-I and DNA to form a ternary complex . This interaction stabilizes the covalent binding of Top-I to its DNA substrates . The formation of these complexes leads to the creation of reversible, single-strand nicks in the DNA . These nicks can potentially lead to lethal double-strand DNA breaks, resulting in apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathway affected by 9-AC primarily involves the DNA replication process. By inhibiting Top-I, 9-AC disrupts the normal unwinding and rewinding of DNA strands during replication . This disruption can lead to DNA damage and, ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of 9-AC have been studied in clinical trials. It has been found that 9-AC demonstrates peak levels at 1.2 hours and an overall bioavailability of 48.6±17.6% . This indicates significant systemic exposure to the drug, which may enable chronic oral treatment . There is marked interpatient variability in the clearance and half-life of 9-ac .
Result of Action
The result of 9-AC’s action at the molecular level is the induction of DNA damage, which can lead to apoptosis . At the cellular level, this can result in the death of cancer cells, thereby inhibiting tumor growth . 9-AC has been used in trials studying the treatment of various cancers, including lymphoma, gastric cancer, ovarian cancer, esophageal cancer, and ovarian neoplasms .
Action Environment
The action, efficacy, and stability of 9-AC can be influenced by various environmental factors. For instance, the presence of certain anticonvulsants can increase the metabolism of 9-AC . Additionally, the pH of the environment can affect the equilibrium between the lactone and carboxylate forms of 9-AC , which may impact its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
9-AC targets the nuclear enzyme topoisomerase I . It stabilizes the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .
Cellular Effects
9-AC inhibits cell growth and DNA synthesis in a concentration- and time-dependent manner . It interferes with nascent DNA chain elongation, leading to significant cellular effects .
Molecular Mechanism
The molecular mechanism of 9-AC involves the stabilization of the covalent binding of topoisomerase I to its DNA substrates . This leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .
Temporal Effects in Laboratory Settings
The effects of 9-AC change over time in laboratory settings . The systemic exposure required for antitumor effect is in excess of that achievable in patients .
Dosage Effects in Animal Models
The effects of 9-AC vary with different dosages in animal models . The bioavailability value was estimated as 0.31 after the first-pass elimination .
Metabolic Pathways
9-AC undergoes CYP3A-dependent hydroxylation, which is the main metabolic pathway for 9-AC in rat and human liver .
Transport and Distribution
The transport and distribution of 9-AC within cells and tissues are influenced, in part, by ATP-binding cassette (ABC) transporters .
Subcellular Localization
9-AC is localized in the nucleus due to its target, the nuclear enzyme topoisomerase I . The subcellular localization of 9-AC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocamptothecin can be synthesized through various synthetic routes. One common method involves the modification of camptothecin to introduce an amino group at the 9th position. This can be achieved through a series of chemical reactions, including nitration, reduction, and amination . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of aminocamptothecin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Aminocamptothecin undergoes various chemical reactions, including:
Oxidation: Aminocamptothecin can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on aminocamptothecin, potentially enhancing its solubility and stability.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various aminocamptothecin derivatives with different biological activities. These derivatives are often tested for their potential use in cancer treatment and other medical applications .
Scientific Research Applications
Aminocamptothecin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and transcription.
Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit topoisomerase I.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Aminocamptothecin is compared with other camptothecin derivatives, such as:
Topotecan: A water-soluble derivative used in the treatment of ovarian and small cell lung cancer.
Irinotecan: A prodrug that is converted to its active form in the body and used in the treatment of colorectal cancer.
9-Nitrocamptothecin: Another derivative with potent antitumor activity.
Uniqueness
Aminocamptothecin is unique due to its specific modifications, which enhance its solubility and stability compared to other camptothecin derivatives. These properties make it a promising candidate for further development and clinical use .
Biological Activity
9-Aminocamptothecin (9-AC) is a derivative of camptothecin, a potent anticancer agent known for its unique mechanism of action involving the inhibition of DNA topoisomerase I. This article explores the biological activity of 9-AC, focusing on its pharmacokinetics, cytotoxicity, and clinical implications supported by various studies.
This compound exerts its anticancer effects primarily by poisoning eukaryotic DNA topoisomerase I , leading to the stabilization of the enzyme-DNA complex and subsequent DNA strand breaks during replication. This mechanism is critical for its effectiveness against various cancer types, including breast, colon, and lung cancers .
Pharmacokinetics
The pharmacokinetics of 9-AC have been extensively studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:
- Bioavailability : In clinical trials, the oral bioavailability of 9-AC was found to be approximately 48.6% , indicating significant systemic exposure that may facilitate chronic oral treatment .
- Plasma Concentrations : Following administration, peak plasma concentrations were observed at around 1.2 hours , with the active lactone form accounting for less than 10% of total drug in the terminal phase .
- Duration of Exposure : Studies suggest that prolonged exposure above a threshold concentration (approximately 10 nmol/L ) is essential for optimal antitumor activity .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 9-AC exhibits dose-dependent effects across various cancer cell lines:
Cell Line | IC50 (nM) | Notes |
---|---|---|
MCF-7 | 3.6 | Breast cancer cell line |
HT-29 | 2.5 | Colon cancer cell line |
MGH-U1 | 4.0 | Bladder cancer cell line |
The cytotoxic effects were enhanced with increased drug concentration and prolonged exposure time .
Case Studies and Clinical Trials
- Phase I Trials : Initial trials demonstrated that 9-AC is effective against various human tumor xenografts, including colon and breast cancers. The trials highlighted the importance of prolonged intravenous infusion to achieve therapeutic drug levels .
- Prodrug Development : Research into glucuronide prodrugs of 9-AC has shown promising results. For instance, This compound glucuronide (9ACG) was found to be significantly less toxic (25-60 times) than 9-AC while maintaining similar antitumor efficacy when activated by β-glucuronidase in tumors . This approach may enhance selectivity and reduce systemic toxicity.
- Animal Studies : In studies involving dogs with naturally occurring tumors, intravenous administration of 9-AC showed significant antitumor activity, further supporting its potential clinical utility in human cancers .
Safety Profile
Despite its efficacy, the safety profile of 9-AC remains a concern due to potential toxicities associated with camptothecin derivatives. Observations from clinical studies indicate that careful monitoring is required to manage adverse effects effectively.
Properties
IUPAC Name |
(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVKZWTXQUGMW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873202 | |
Record name | 9-Aminocamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91421-43-1 | |
Record name | 9-Aminocamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Amino-20(S)-camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-aminocamptothecin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12515 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 91421-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Aminocamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-AMINOCAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.